

# Application Notes and Protocols for Genome-wide CNV Calling with SavvyCNV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Savvy

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These application notes provide a detailed guide for utilizing **SavvyCNV**, a powerful tool for detecting genome-wide copy number variations (CNVs) from off-target reads of targeted sequencing and exome data.<sup>[1][2][3]</sup> **SavvyCNV** enhances the utility of existing sequencing datasets by enabling the discovery of clinically relevant CNVs outside the primary targeted regions, thus increasing diagnostic yield.<sup>[1][2]</sup>

## Introduction to SavvyCNV

**SavvyCNV** is a bioinformatics tool designed to identify germline CNVs by analyzing the read depth of off-target sequencing reads.<sup>[1][2]</sup> This approach leverages the significant portion of sequencing reads, often up to 70%, that fall outside the intended target regions in exome and targeted panel sequencing.<sup>[1][2]</sup> By doing so, it allows for a genome-wide assessment of CNVs without the need for additional, costly whole-genome sequencing experiments. **SavvyCNV** has demonstrated high precision and recall in detecting CNVs of various sizes, outperforming several other state-of-the-art CNV callers.<sup>[4][5]</sup>

The **SavvyCNV** suite includes a series of tools that facilitate a complete workflow, from initial data processing to joint CNV calling in families. It is freely available at [61](#)<sup>[4]</sup>

## Principle of the Method

**SavvyCNV** operates by analyzing read depth across the genome. The genome is divided into bins of a user-defined size, and the read count within each bin is normalized to account for sample-specific and region-specific biases. To further reduce noise and systematic errors, **SavvyCNV** employs singular value decomposition (SVD). A Hidden Markov Model (HMM) is then used to identify contiguous regions of altered read depth, which are subsequently called as deletions or duplications.

## Data Presentation: Performance Metrics

The performance of **SavvyCNV** has been benchmarked against other CNV calling tools using both targeted panel and exome sequencing data.[\[1\]](#)[\[4\]](#) The following tables summarize the recall rates of **SavvyCNV** at a precision of at least 50% for different CNV sizes and data types, based on the findings from the original publication.[\[1\]](#)[\[4\]](#)

Table 1: Off-Target CNV Calling Performance from Targeted Panel Data[\[1\]](#)[\[4\]](#)

CNV Size	SavvyCNV Recall (%)
> 1 Mbp	97.6
200 kbp - 1 Mbp	60.0
< 200 kbp	15.4
All Sizes	25.5

Table 2: On-Target CNV Calling Performance from ICR96 Targeted Panel Data[\[1\]](#)[\[4\]](#)

CNV Type	SavvyCNV Recall (%)
Multi-exon CNVs	100
Single-exon CNVs	96.0
All CNVs	97.9

Table 3: On-Target CNV Calling Performance from Exome Data[\[1\]](#)[\[7\]](#)

CNV Size	SavvyCNV Recall (%)
> 200 kbp	93.3
< 200 kbp	80.0
All Sizes	86.7

## Experimental and Computational Protocols

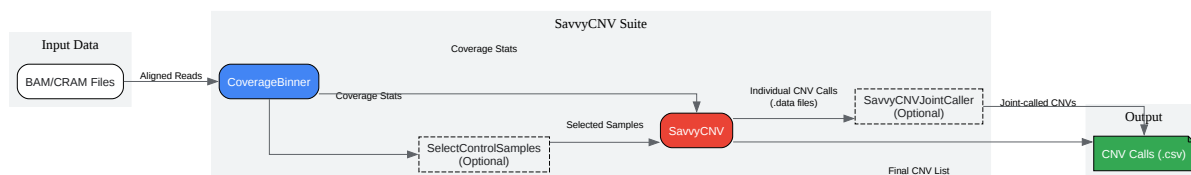
This section provides a detailed, step-by-step protocol for performing genome-wide CNV calling with **SavvyCNV**.

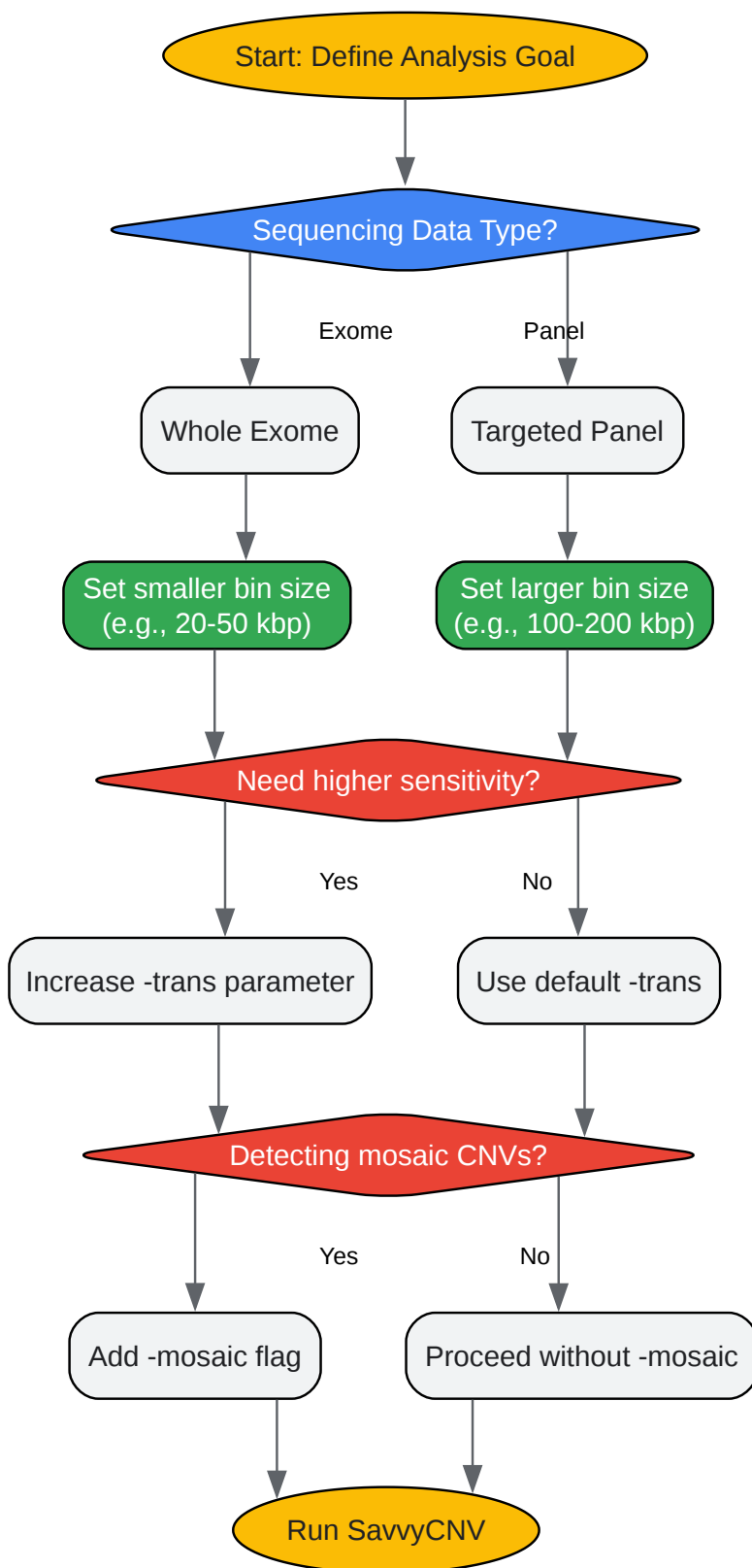
### I. Pre-requisites

- Input Data: Aligned sequencing data in BAM or CRAM format. It is crucial that all samples in a batch are sequenced using the same method to avoid batch effects.[\[4\]](#)
- Reference Genome: A FASTA file of the reference genome is required for processing CRAM files.
- Software: The **SavvyCNV** suite (**SavvySuite**), which is a collection of Java programs. Ensure you have a compatible Java runtime environment installed.

### II. Experimental Workflow Diagram

The overall workflow for CNV calling with **SavvyCNV** is depicted in the following diagram:





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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